1-Methyl-1H-indol-5-ol
Overview
Description
1-Methyl-1H-indol-5-ol is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-5-ol can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring system .
Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically requires a catalyst such as hydrochloric acid and is conducted under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the C-3 position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-Methyl-1H-indol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with applications in medicinal chemistry.
5-Hydroxyindole: Known for its role in the synthesis of serotonin, a neurotransmitter.
2-Methylindole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 1-Methyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom and hydroxyl group at the C-5 position make it a versatile intermediate for further functionalization and application in diverse fields .
Properties
IUPAC Name |
1-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNWTXMUBMHNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445608 | |
Record name | 1-Methyl-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-92-7 | |
Record name | 1-Methyl-1H-indol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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